Diphencyprone

Vue d'ensemble

Description

It is an experimental sensitizing agent used to treat various skin conditions, including alopecia areata and recalcitrant warts . Diphencyprone is known for inducing allergic contact dermatitis, which is leveraged therapeutically to redirect autoimmune attacks on hair follicles, promoting hair regrowth .

Applications De Recherche Scientifique

Diphencyprone has a wide range of scientific research applications:

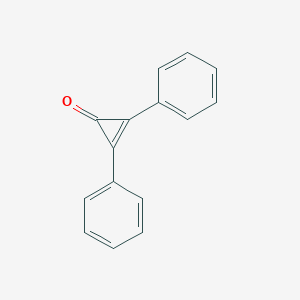

Chemistry: Used as a model compound to study the reactivity of cyclopropenones and their derivatives.

Biology: Investigated for its role in modulating immune responses and inducing contact hypersensitivity.

Medicine: Primarily used in dermatology to treat alopecia areata, viral warts, and cutaneous metastases of melanoma

Industry: Employed in the development of topical formulations for therapeutic use.

Mécanisme D'action

Diphencyprone exerts its effects by inducing an immune response that opposes the action of autoreactive cells causing hair loss. The compound triggers an inflammatory reaction, which is hypothesized to divert the immune system away from attacking hair follicles, allowing for hair regrowth . Studies using microarray and miRNA profiling have provided insights into the molecular targets and pathways involved in this process .

Similar Compounds:

Dinitrochlorobenzene: Another contact sensitizer used in dermatology.

Squaric Acid Dibutylester: Used for similar therapeutic purposes.

Comparison: this compound is unique in its ability to induce a strong and sustained immune response, making it particularly effective for treating conditions like alopecia areata and recalcitrant warts . Unlike dinitrochlorobenzene, this compound has passed preclinical genetic-toxicity tests, making it a safer option for long-term use .

Safety and Hazards

Orientations Futures

Diphencyprone has shown promise in the treatment of alopecia areata and alopecia totalis . Future research may focus on enhancing this compound’s efficacy and response rates . Additionally, the development of drugs that are more potent and selective for the treatment of alopecia areata could be a future direction .

Analyse Biochimique

Biochemical Properties

Diphenylcyclopropenone plays a significant role in biochemical reactions due to its ability to act as a hapten. It interacts with various enzymes, proteins, and other biomolecules, primarily through covalent binding. The strong polarization of the carbonyl group in Diphenylcyclopropenone leads to a partial positive charge on the cyclopropene ring and a partial negative charge on the oxygen atom, facilitating interactions with nucleophilic sites on proteins and enzymes . This interaction can lead to the formation of stable adducts, which are recognized by the immune system, triggering an immune response.

Cellular Effects

Diphenylcyclopropenone exerts several effects on different cell types and cellular processes. In keratinocytes and dermal fibroblasts, it induces the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha, which are crucial for initiating an immune response . Additionally, Diphenylcyclopropenone affects cell signaling pathways by activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to the compound’s ability to modulate immune responses and promote hair regrowth in alopecia areata patients.

Molecular Mechanism

The molecular mechanism of Diphenylcyclopropenone involves its ability to act as a sensitizing agent, leading to the activation of the immune system. Upon topical application, Diphenylcyclopropenone binds to skin proteins, forming hapten-protein complexes that are recognized by antigen-presenting cells . These cells process and present the complexes to T cells, leading to their activation and proliferation. The activated T cells then release cytokines that mediate an inflammatory response, which can redirect the immune system’s attack away from hair follicles in alopecia areata patients . Additionally, Diphenylcyclopropenone can inhibit the function of autoreactive T cells, further contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diphenylcyclopropenone change over time due to its stability and degradation properties. The compound is sensitive to light and should be stored in dark conditions to prevent degradation . Over time, the immune response induced by Diphenylcyclopropenone can lead to desensitization, requiring adjustments in dosage or application frequency. Long-term studies have shown that sustained use of Diphenylcyclopropenone can result in persistent immune modulation, with effects lasting several months after treatment cessation .

Dosage Effects in Animal Models

The effects of Diphenylcyclopropenone vary with different dosages in animal models. At low doses, the compound induces a mild immune response, characterized by localized inflammation and cytokine production . As the dosage increases, the immune response becomes more pronounced, with higher levels of cytokines and greater inflammation. At very high doses, Diphenylcyclopropenone can cause severe adverse effects, including blistering, ulceration, and systemic toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse reactions.

Metabolic Pathways

Diphenylcyclopropenone is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound undergoes phase I metabolism, where it is oxidized by cytochrome P450 enzymes to form reactive intermediates . These intermediates can further react with glutathione or other nucleophiles, leading to detoxification and excretion. Additionally, Diphenylcyclopropenone can influence metabolic flux by modulating the activity of enzymes involved in oxidative stress responses and inflammation .

Transport and Distribution

Within cells and tissues, Diphenylcyclopropenone is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Diphenylcyclopropenone also binds to serum proteins, affecting its distribution and bioavailability. In tissues, the compound tends to accumulate in areas with high lipid content, such as the skin and adipose tissue .

Subcellular Localization

Diphenylcyclopropenone’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound primarily localizes to the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, Diphenylcyclopropenone can be transported into the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins . The presence of targeting signals or post-translational modifications can further direct Diphenylcyclopropenone to specific subcellular compartments, affecting its activity and function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diphencyprone can be synthesized through the reaction of benzil with phenylhydrazine, followed by cyclization and oxidation . The compound is typically prepared in acetone or propylene glycol solutions, with the latter being diluted with acetone at the time of application . The stability of this compound solutions is maintained under specific conditions, such as storage in dark glass bottles away from sunlight and at temperatures around 5°C .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring the compound’s stability and purity. The solutions are prepared under controlled conditions to meet the standards required for therapeutic use .

Analyse Des Réactions Chimiques

Types of Reactions: Diphencyprone undergoes various chemical reactions, including:

Oxidation: The carbonyl group in this compound can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic reagents like halogens or nitro groups.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different therapeutic properties .

Propriétés

IUPAC Name |

2,3-diphenylcycloprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIBTBXNLVOFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046545 | |

| Record name | Diphenylcyclopropenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886-38-4 | |

| Record name | Diphenylcyclopropenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphencyprone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphencyprone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diphenylcyclopropenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylcyclopropenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenylcycloprop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENCYPRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7G14NW5EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does diphencyprone exert its therapeutic effect?

A1: this compound functions by inducing a delayed-type hypersensitivity reaction, a cell-mediated immune response. It acts as a hapten, binding to skin proteins and creating a complex recognized as foreign by the immune system. This triggers a cascade of immune reactions involving T lymphocytes, leading to an inflammatory response at the site of application [, , ].

Q2: What is the role of T lymphocytes in this compound immunotherapy?

A2: this compound, upon binding to skin proteins, is presented to T lymphocytes, specifically CD8+ T cells. These activated T cells then target and destroy cells displaying the this compound-protein complex [, ]. This targeted immune response is thought to be responsible for the clearance of warts and potentially the disruption of aberrant immune activity in alopecia areata.

Q3: Is there evidence of this compound inducing long-term immunity?

A3: A study comparing this compound with cryotherapy in treating viral warts observed a sustained clearance rate of 93.3% in the this compound group after 12 months []. This suggests that topical this compound might induce long-term immunity against human papillomavirus (HPV), potentially through the establishment of immunological memory.

Q4: How does the immune response differ in patients with varying alopecia areata severity?

A4: Research indicates that successful treatment with this compound in alopecia areata is associated with a decrease in Th1, Th17, and Th9 cytokines and an increase in Th2 cytokines (IL-4) []. This shift in cytokine profile suggests a modulation of the immune response towards a less inflammatory state, potentially contributing to hair regrowth.

Q5: Can this compound treatment alter anti-hair follicle antibody levels in alopecia areata?

A5: Studies show that patients with complete and sustained hair regrowth after this compound treatment experience a significant reduction in anti-hair follicle IgG antibody titers and reactivity []. This suggests that the down-regulation of antibody response is likely a consequence, rather than a cause, of hair regrowth induced by this compound immunotherapy.

Q6: What is the role of Bcl-2 protein in alopecia areata, and how does this compound affect it?

A6: Bcl-2 protein is known to inhibit apoptosis. Research has shown that this compound treatment in alopecia areata patients leads to a significant increase in Bcl-2 protein expression in hair follicle epithelial cells of those who respond well to treatment []. This suggests that this compound might promote hair regrowth by inhibiting apoptosis in hair follicles.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C15H10O, and its molecular weight is 206.24 g/mol.

Q8: Is there any spectroscopic data available for this compound?

A8: While specific spectroscopic data wasn't detailed within the provided research papers, standard characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) can be employed to obtain structural information about this compound.

Q9: What are the primary clinical applications of this compound?

A9: this compound is mainly used in the topical treatment of:

- Alopecia areata: It is considered a first-line treatment for severe, extensive forms of alopecia areata, including alopecia totalis and alopecia universalis [, , , , ].

- Recalcitrant warts: this compound is used for warts resistant to conventional therapies, particularly in palmoplantar and periungual locations [, , , , ].

- Cutaneous metastases of melanoma: Emerging evidence suggests potential efficacy in treating cutaneous melanoma metastases, particularly in cases of in-transit or extensive disease [, , ].

Q10: How effective is this compound in treating alopecia areata?

A10: Clinical studies report varying success rates for this compound in alopecia areata, ranging from 4% to 85% [, , , , ]. The variability in response rates can be attributed to factors like disease severity, duration, patient characteristics, and treatment protocols.

Q11: Are there any patient factors that can predict response to this compound in alopecia areata?

A11: Research suggests that younger age at disease onset and a smaller baseline extent of alopecia areata are associated with better responses to this compound treatment [, , ]. Conversely, longer disease duration, nail involvement, and high SALT scores often indicate a poorer prognosis [].

Q12: Is this compound effective in treating warts resistant to conventional therapies?

A12: Studies show that this compound can be effective in treating recalcitrant warts, with success rates ranging from 60% to 88% [, , , ]. This highlights its potential as a valuable alternative for patients who haven't responded to conventional therapies like cryotherapy.

Q13: What are the common side effects associated with this compound treatment?

A13: The most common side effects of this compound are localized reactions at the application site, including:

- Contact dermatitis: Itching, redness, and blistering can occur [, , ].

- Hyperpigmentation or hypopigmentation: Temporary changes in skin color at the treatment site can be observed [, , , ].

Q14: Are there any serious side effects associated with this compound?

A14: While less common, this compound can cause more serious side effects, such as:

- Vitiligo: Depigmentation of the skin can occur at the application site or in distant areas [, , , , ].

- Urticaria: Widespread hives can develop, sometimes persisting for weeks or months even after treatment discontinuation [, , , ].

Q15: How is the safety of this compound monitored during treatment?

A15: Patients undergoing this compound treatment require close monitoring by a healthcare professional. The concentration of this compound is typically titrated based on the patient's response and the severity of side effects [].

Q16: What are the future directions for research on this compound?

A16: Future research on this compound should focus on:

Q17: Are there any alternative contact sensitizers being explored?

A17: Squaric acid dibutyl ester (SADBE) is another contact sensitizer used in treating alopecia areata []. Research comparing the efficacy and safety profiles of this compound and SADBE is ongoing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Dihydroimidazo[4,5-g]quinazolin-8-one](/img/structure/B372892.png)

![2-(5-[(4-chlorophenyl)(6-(methylamino)-3-[2-(methylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro-5(2H)-pyrimidinyl)methyl]-4-(methylamino)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl)-N-methylacetamide](/img/structure/B372894.png)

![ethyl N-(ethoxycarbonylamino)-N-[5-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-4-(methylamino)-1-[2-(methylamino)-2-oxoethyl]-2,6-dioxopyrimidin-5-yl]carbamate](/img/structure/B372900.png)

![6-chloro-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B372901.png)

![4,6-bis(trifluoromethyl)-2,3a-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B372902.png)

![2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B372910.png)

![(3-Amino-5-ethyl-4-methyl-6-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B372912.png)

![5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B372915.png)